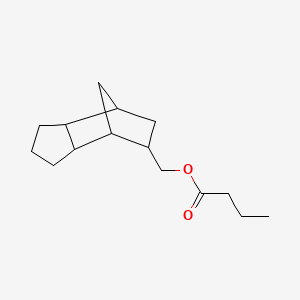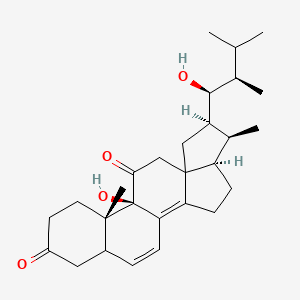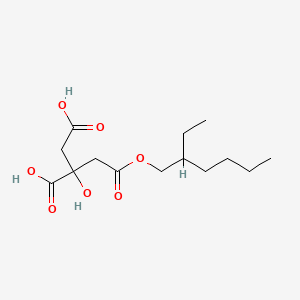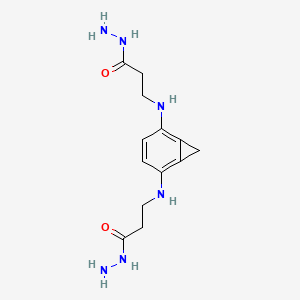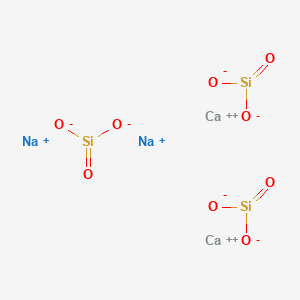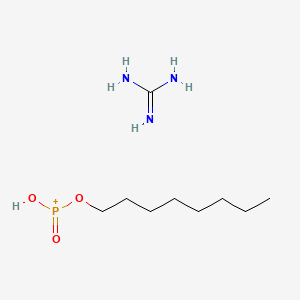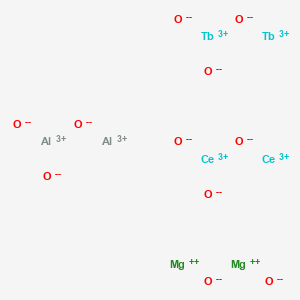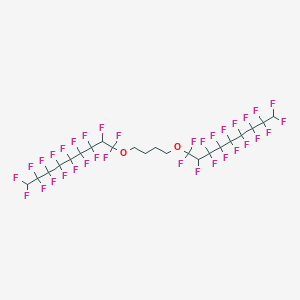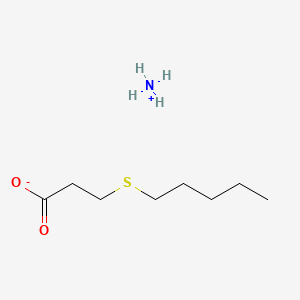
Ammonium 3-(pentylthio)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium 3-(pentylthio)propanoate is an organic compound that belongs to the class of ammonium salts It is characterized by the presence of an ammonium ion and a 3-(pentylthio)propanoate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium 3-(pentylthio)propanoate can be synthesized through the reaction of 3-(pentylthio)propanoic acid with ammonium hydroxide. The reaction typically involves the following steps:
Preparation of 3-(pentylthio)propanoic acid: This can be achieved by the thiolation of 3-bromopropanoic acid with pentanethiol in the presence of a base such as sodium hydroxide.
Formation of Ammonium Salt: The 3-(pentylthio)propanoic acid is then reacted with ammonium hydroxide to form the ammonium salt, this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ammonium 3-(pentylthio)propanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pentylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylate group can be reduced to form alcohols.
Substitution: The ammonium ion can participate in substitution reactions, where it is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
Ammonium 3-(pentylthio)propanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: It can be used in studies involving sulfur metabolism and as a potential antimicrobial agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of ammonium 3-(pentylthio)propanoate involves its interaction with various molecular targets. The sulfur atom in the pentylthio group can form bonds with metal ions, which can affect enzymatic activities and metabolic pathways. Additionally, the ammonium ion can interact with cellular membranes, influencing ion transport and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Ammonium propionate: Similar in structure but lacks the pentylthio group.
Ammonium 3-(methylthio)propanoate: Similar but with a methylthio group instead of a pentylthio group.
Ammonium 3-(ethylthio)propanoate: Similar but with an ethylthio group.
Uniqueness
Ammonium 3-(pentylthio)propanoate is unique due to the presence of the pentylthio group, which imparts distinct chemical properties and reactivity compared to other ammonium salts. This uniqueness makes it valuable in specific applications where the pentylthio group plays a crucial role.
Properties
CAS No. |
137882-40-7 |
|---|---|
Molecular Formula |
C8H19NO2S |
Molecular Weight |
193.31 g/mol |
IUPAC Name |
azanium;3-pentylsulfanylpropanoate |
InChI |
InChI=1S/C8H16O2S.H3N/c1-2-3-4-6-11-7-5-8(9)10;/h2-7H2,1H3,(H,9,10);1H3 |
InChI Key |
AAPXLOJXPCERCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSCCC(=O)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


